molecular formula C10H16O4 B14454438 Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate CAS No. 78001-78-2

Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate

Cat. No.: B14454438
CAS No.: 78001-78-2
M. Wt: 200.23 g/mol
InChI Key: HAFDSUAODJKUIS-UHFFFAOYSA-N
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Description

Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclobutene, featuring two ethoxy groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalyst: Strong acids like sulfuric acid or hydrochloric acid

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohol derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclobutene derivatives

Scientific Research Applications

Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate exerts its effects involves its reactive functional groups. The ethoxy groups and the carboxylate ester group can participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethoxycyclobut-1-ene-1-carboxylate
  • Methyl cyclobut-1-ene-1-carboxylate

Uniqueness

Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is unique due to the presence of two ethoxy groups, which confer distinct chemical properties compared to its dimethoxy and unsubstituted counterparts

Properties

78001-78-2

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4,4-diethoxycyclobutene-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h6H,4-5,7H2,1-3H3

InChI Key

HAFDSUAODJKUIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC=C1C(=O)OC)OCC

Origin of Product

United States

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